

# Crystal Structure of Tris(4-chlorophenyl)phosphine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Tris(4-chlorophenyl)phosphine*

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This guide provides an in-depth analysis of the crystal structure of **Tris(4-chlorophenyl)phosphine**, a compound of interest in synthetic chemistry and materials science. The following sections detail its molecular geometry, crystallographic parameters, and the experimental protocols for its synthesis and structural determination.

## Molecular Structure and Crystallographic Data

**Tris(4-chlorophenyl)phosphine**, with the chemical formula  $C_{18}H_{12}Cl_3P$ , is an organophosphorus compound. The molecule consists of a central phosphorus atom bonded to three 4-chlorophenyl groups.

## Crystallographic Parameters

The crystal structure of **Tris(4-chlorophenyl)phosphine** was determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the table below.

Parameter	Value
CCDC Deposition Number	127240
Empirical Formula	C <sub>18</sub> H <sub>12</sub> Cl <sub>3</sub> P
Formula Weight	365.60 g/mol
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a (Å)	14.654(1)
b (Å)	14.385(1)
c (Å)	15.897(1)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å <sup>3</sup> )	3350.6(4)
Z	8
Temperature (K)	293(2)
Radiation	MoKα (λ = 0.71073 Å)
Density (calculated)	1.450 Mg/m <sup>3</sup>
Absorption Coefficient (mm <sup>-1</sup> )	0.635
F(000)	1488

## Selected Bond Lengths and Angles

The key bond lengths and angles provide insight into the molecular geometry of **Tris(4-chlorophenyl)phosphine**. The phosphorus atom exhibits a trigonal pyramidal geometry.<sup>[1][2]</sup>

Bond	Length (Å)
P-C(1)	1.831(5)
P-C(7)	1.835(5)
P-C(13)	1.836(5)
Cl(1)-C(4)	1.740(5)
Cl(2)-C(10)	1.737(5)
Cl(3)-C(16)	1.739(5)

Angle	Value (°)
C(1)-P-C(7)	102.3(2)
C(1)-P-C(13)	101.5(2)
C(7)-P-C(13)	101.8(2)
C(2)-C(1)-P	121.5(4)
C(6)-C(1)-P	120.0(4)

## Experimental Protocols

### Synthesis of Tris(4-chlorophenyl)phosphine

The synthesis of **Tris(4-chlorophenyl)phosphine** can be achieved via a Grignard reaction, a common method for forming carbon-phosphorus bonds. The following protocol is a representative procedure.

Materials:

- 4-chlorobromobenzene
- Magnesium turnings
- Anhydrous diethyl ether

- Phosphorus trichloride ( $\text{PCl}_3$ )
- Toluene
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethanol

#### Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide. The reaction mixture is refluxed until most of the magnesium has reacted.
- **Reaction with Phosphorus Trichloride:** The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous toluene is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
- **Work-up:** The reaction mixture is cooled, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- **Purification:** The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Crystallization:** The crude product is recrystallized from hot ethanol to yield single crystals of **Tris(4-chlorophenyl)phosphine**.<sup>[1][2]</sup>

## Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of **Tris(4-chlorophenyl)phosphine** involves the following detailed experimental workflow.

### 1. Crystal Selection and Mounting:

- A suitable single crystal of **Tris(4-chlorophenyl)phosphine**, obtained from slow evaporation of an ethanol solution, is selected under a microscope.[\[1\]](#)[\[2\]](#)
- The crystal is mounted on a goniometer head using a cryoloop and flash-cooled to the data collection temperature (typically 100-293 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

### 2. Data Collection:

- Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., MoK $\alpha$  radiation) and a detector (e.g., CCD or CMOS).[\[1\]](#)[\[2\]](#)
- A series of diffraction images are collected by rotating the crystal through a range of angles.
- The data collection strategy is optimized to ensure complete and redundant data are collected.
- Software such as Siemens XSCANS is used to control the data collection process.[\[1\]](#)[\[2\]](#)

### 3. Data Processing:

- The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.
- The unit cell parameters are determined from the positions of the diffraction spots.
- The data is scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

### 4. Structure Solution and Refinement:

- The crystal structure is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXTL/PC.[\[1\]](#)[\[2\]](#) This provides an initial model of the atomic positions.

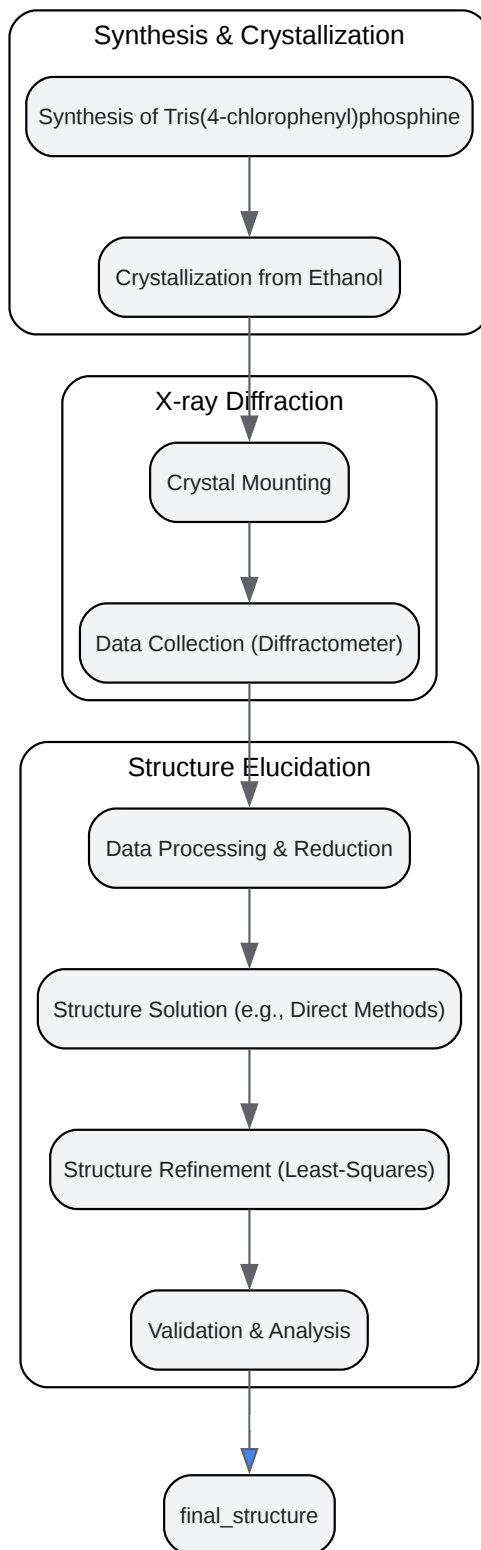
- The structural model is then refined against the experimental data using a least-squares minimization procedure with software such as SHELXL93.<sup>[1][2]</sup>
- During refinement, atomic positions, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated using various crystallographic metrics.

## Biological Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct interaction of **Tris(4-chlorophenyl)phosphine** with biological signaling pathways. While research exists on the biological effects of structurally related compounds, such as Tris(4-chlorophenyl)methane (TCPM) and Tris(4-chlorophenyl)methanol (TCPMOH), which have been shown to impact developmental processes in zebrafish, these findings cannot be directly extrapolated to **Tris(4-chlorophenyl)phosphine**. The primary application and research focus for **Tris(4-chlorophenyl)phosphine** has been in the fields of catalysis and materials science.

## Visualizations

## Experimental Workflow for Crystal Structure Determination

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Caption: Workflow for the determination of the crystal structure of **Tris(4-chlorophenyl)phosphine**.

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## References

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